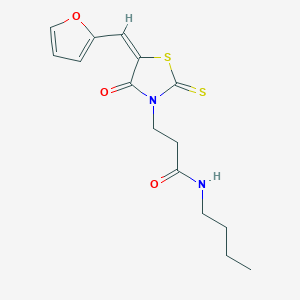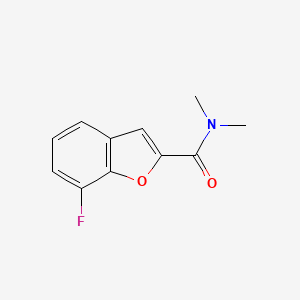
7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family.
Preparation Methods
The synthesis of 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-2-hydroxybenzaldehyde and N,N-dimethylformamide.
Reaction Conditions: The key steps involve the formation of the benzofuran ring through cyclization reactions.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzofuran derivatives.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as apoptosis (programmed cell death) and inhibition of cell signaling pathways that promote tumor growth.
Comparison with Similar Compounds
7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives:
Properties
IUPAC Name |
7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13(2)11(14)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPIWMZHMGTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)
![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2771659.png)
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B2771660.png)
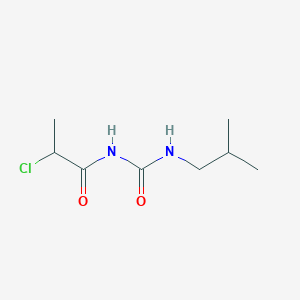
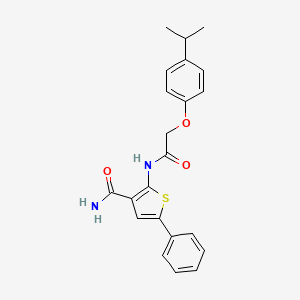
![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)
![2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771665.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2771666.png)
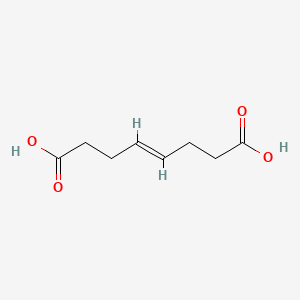
![3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2771672.png)
![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)
